molecular formula C15H13F4NO B15388199 (6-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine

(6-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine

Cat. No.: B15388199
M. Wt: 299.26 g/mol
InChI Key: XKBYLNHFDXYIGW-UHFFFAOYSA-N
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Description

(6-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is a fluorinated biphenyl derivative designed for advanced pharmaceutical and life science research. This compound integrates strategic functional groups that are pivotal in modern drug discovery, particularly the trifluoromethoxy (-OCF3) group and fluorine substitutions . The inclusion of fluorine atoms and the trifluoromethyl group is a well-established strategy in medicinal chemistry to fine-tune the properties of drug candidates . These groups are known to significantly influence a molecule's lipophilicity, metabolic stability, and bioavailability by virtue of their high electronegativity and poor polarizability . The molecular scaffold of this compound, featuring a biphenyl core, makes it a valuable building block for developing bioactive molecules. It is particularly useful for researchers working in areas such as central nervous system (CNS) disorders, inflammation, and oncology, where modulation of specific enzyme and receptor targets is required. The compound's structure is engineered to serve as a core intermediate or a critical precursor in the synthesis of more complex target molecules. The trifluoromethoxy group is an especially valuable pharmacophore, with its presence being a common feature in numerous FDA-approved drugs over the past two decades . Furthermore, the dimethylamine moiety provides a handle for further chemical modification or may contribute to the molecule's interaction with biological targets through hydrogen bonding or as a positively charged center under physiological conditions. This chemical is provided for research purposes in pharmaceutical laboratories and academic institutions. It is intended for use in non-medical applications such as in vitro assay development, structure-activity relationship (SAR) studies, and as a synthetic intermediate. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for use in humans or animals.

Properties

Molecular Formula

C15H13F4NO

Molecular Weight

299.26 g/mol

IUPAC Name

3-fluoro-N,N-dimethyl-2-[3-(trifluoromethoxy)phenyl]aniline

InChI

InChI=1S/C15H13F4NO/c1-20(2)13-8-4-7-12(16)14(13)10-5-3-6-11(9-10)21-15(17,18)19/h3-9H,1-2H3

InChI Key

XKBYLNHFDXYIGW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)F)C2=CC(=CC=C2)OC(F)(F)F

Origin of Product

United States

Biological Activity

The compound (6-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine is a fluorinated biphenyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula: C15H13F4NO
  • Molecular Weight: 299.26 g/mol
  • CAS Number: 1261592-03-3

Biological Activity Overview

Fluorinated compounds are known for their unique biological properties, often enhancing potency and selectivity in drug design. The introduction of fluorine atoms can significantly affect the pharmacokinetics and pharmacodynamics of compounds.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes or receptors involved in various signaling pathways. Notably, fluorinated compounds often exhibit increased lipophilicity, which can enhance cell membrane permeability and bioavailability.

Pharmacological Studies

Recent studies have highlighted the biological efficacy of related fluorinated compounds, providing insights into the potential activity of this compound.

Table 1: Comparative Biological Activities of Fluorinated Compounds

Compound NameTarget EnzymeIC50 (μM)Remarks
Compound AHDAC10.88High potency against histone deacetylases
Compound BSRE.L1.3Moderate cytotoxicity observed
This compoundUnknown TargetTBDFurther studies needed

Case Studies

  • Histone Deacetylase Inhibition : Research has shown that fluorinated derivatives can effectively inhibit histone deacetylases (HDACs), which are critical in regulating gene expression. A related study demonstrated that introducing fluorine at specific positions enhanced inhibitory activity against HDACs, suggesting a similar potential for this compound .
  • Cytotoxicity Assessment : In vitro studies assessing cell viability indicated that certain fluorinated compounds exhibited low cytotoxicity even at high concentrations (up to 100 µM), which is a desirable characteristic for therapeutic agents . This suggests that this compound may also possess a favorable safety profile.

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in understanding the biological effects of fluorinated compounds. The presence of trifluoromethoxy groups has been associated with enhanced binding affinity and selectivity towards biological targets .

Comparison with Similar Compounds

Positional Isomer: (3-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine

The closest structural analog is (3-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine (CAS: 1261449-81-3), a positional isomer where the fluorine atom is located at the 3-position instead of the 6-position (Table 1) .

Table 1: Comparison of Key Molecular Properties

Property (6-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine (3-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine
Molecular Formula C₁₅H₁₃F₄NO C₁₅H₁₃F₄NO
Molecular Weight (g/mol) 299.26 299.26
Fluorine Position 6-position 3-position
Purity Not specified ≥98%

Structural and Functional Implications :

  • Electronic Effects : Fluorine at the 6-position could alter the electron density of the biphenyl system, affecting dipole interactions and solubility.
  • Metabolic Stability : The trifluoromethoxy group in both compounds likely improves metabolic stability due to its resistance to enzymatic cleavage .

Biphenyl Derivatives with Tetrazole/Imidazole Substituents

highlights biphenyl derivatives such as 15-[4’-({2-Butyl-5-[(5-{4’-[(2-butyl-4-chloro-5-hydroxymethyl-1H-imidazol-1-yl)methyl]biphenyl-2-yl}-1H-tetrazol-1-yl)methyl]-4-chloro-1H-imidazol-1-yl}methyl)biphenyl-2-yl]tetrazol , which share a biphenyl backbone but differ significantly in functional groups (Table 2) .

Table 2: Structural Comparison with Tetrazole/Imidazole Derivatives

Compound Class Key Functional Groups Potential Applications
Target Compound Dimethylamine, Fluoro, Trifluoromethoxy Medicinal chemistry (hypothesized)
Tetrazole/Imidazole Derivatives Tetrazole, Imidazole, Chloro, Butyl Angiotensin II receptor antagonists

Key Differences :

  • Pharmacophore Design : The target compound lacks the tetrazole or imidazole moieties critical for angiotensin II receptor binding, suggesting divergent therapeutic targets .
  • Lipophilicity : The trifluoromethoxy group in the target compound may confer higher lipophilicity compared to the polar tetrazole group, influencing blood-brain barrier penetration.

Q & A

Q. What are the optimal synthetic routes for preparing (6-Fluoro-3'-(trifluoromethoxy)biphenyl-2-yl)-dimethylamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including fluorination, trifluoromethoxy introduction, and dimethylamine coupling. A common approach is to start with a biphenyl precursor and perform nucleophilic substitution or coupling reactions. For example, fluorination can be achieved using potassium fluoride (KF) in dimethyl sulfoxide (DMSO), while trifluoromethoxy groups may be introduced via Ullmann coupling with copper catalysts . Optimize reaction time, solvent (e.g., THF for improved solubility), and stoichiometry (e.g., 1:1 molar ratio of reactants with triethylamine as a base to neutralize HCl byproducts) . Monitor progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography .

Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm fluorine positioning and dimethylamine integration. Cross-validate with 13C^{13}\text{C} NMR for trifluoromethoxy group signals (~120-125 ppm for CF3_3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular ion matching.
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in THF/hexane mixtures and analyze (refer to supplementary crystallography data in literature) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients.

Q. How can researchers design initial biological activity assays for this compound, and what parameters should be prioritized?

  • Methodological Answer :
  • Target Selection : Prioritize enzyme inhibition (e.g., kinases, cytochrome P450) or receptor binding assays (e.g., GPCRs) based on structural analogs .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Include positive controls (e.g., known inhibitors) and triplicate replicates.
  • Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cell lines to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR shifts) be resolved during structural characterization?

  • Methodological Answer :
  • Orthogonal Techniques : Combine NMR with X-ray crystallography to resolve ambiguities. For example, unexpected 19F^{19}\text{F} shifts may arise from conformational flexibility; crystallography can confirm solid-state structure .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data .
  • Isotopic Labeling : Synthesize 15N^{15}\text{N}-labeled dimethylamine derivatives to clarify coupling patterns in complex spectra .

Q. What strategies are effective in elucidating the reaction mechanism for introducing the trifluoromethoxy group in biphenyl systems?

  • Methodological Answer :
  • Kinetic Studies : Vary reaction temperature (25–80°C) and monitor intermediates via in-situ FTIR to identify rate-determining steps.
  • Isotope Tracing : Use 18O^{18}\text{O}-labeled reagents to track oxygen incorporation in the trifluoromethoxy group .
  • Catalyst Screening : Test palladium, copper, or nickel catalysts to determine their role in cross-coupling efficiency. For example, CuI/1,10-phenanthroline systems may enhance Ullmann coupling yields .

Q. How can computational methods be integrated to predict the environmental fate or biodegradation pathways of this compound?

  • Methodological Answer :
  • QSAR Modeling : Use EPI Suite or TEST software to estimate biodegradation half-lives and partition coefficients (log P, log Kow_{ow}) .
  • Molecular Dynamics (MD) : Simulate interactions with soil enzymes (e.g., hydrolases) to predict hydrolysis sites.
  • Metabolite Prediction : Employ MetaSite or GLORYx to identify potential oxidative metabolites (e.g., demethylation or hydroxylation products) .

Q. What experimental designs are suitable for investigating contradictory bioactivity results across different cell lines or assays?

  • Methodological Answer :
  • Panel Testing : Screen the compound against 5–10 cell lines (e.g., cancer vs. normal) to identify selectivity patterns.
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to compare signaling pathways (e.g., MAPK, PI3K-Akt) in responsive vs. non-responsive cells .
  • Assay Optimization : Adjust assay conditions (e.g., serum concentration, incubation time) to minimize false negatives. For example, serum proteins may sequester hydrophobic compounds, reducing apparent activity .

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